molecular formula C19H18N4O4S B5013907 8-{[4-(4-Nitrophenyl)piperazin-1-yl]sulfonyl}quinoline

8-{[4-(4-Nitrophenyl)piperazin-1-yl]sulfonyl}quinoline

Cat. No.: B5013907
M. Wt: 398.4 g/mol
InChI Key: DNAXGDJOUVISHG-UHFFFAOYSA-N
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Description

8-{[4-(4-Nitrophenyl)piperazin-1-yl]sulfonyl}quinoline is a complex organic compound that features a quinoline core substituted with a sulfonyl group linked to a piperazine ring, which is further substituted with a 4-nitrophenyl group

Properties

IUPAC Name

8-[4-(4-nitrophenyl)piperazin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-23(25)17-8-6-16(7-9-17)21-11-13-22(14-12-21)28(26,27)18-5-1-3-15-4-2-10-20-19(15)18/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAXGDJOUVISHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(4-Nitrophenyl)piperazin-1-yl]sulfonyl}quinoline typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-nitrophenyl)piperazine. This can be achieved through the reaction of 4-nitroaniline with piperazine under controlled conditions.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This is typically done by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Quinoline Substitution: Finally, the sulfonylated piperazine is reacted with a quinoline derivative to form the target compound. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(4-Nitrophenyl)piperazin-1-yl]sulfonyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

8-{[4-(4-Nitrophenyl)piperazin-1-yl]sulfonyl}quinoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-{[4-(4-Nitrophenyl)piperazin-1-yl]sulfonyl}quinoline involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzyme active sites, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the quinoline core can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)piperazine: Shares the piperazine and nitrophenyl moieties but lacks the quinoline and sulfonyl groups.

    Sulfonylquinolines: Compounds with a quinoline core and sulfonyl group but different substituents on the piperazine ring.

Uniqueness

8-{[4-(4-Nitrophenyl)piperazin-1-yl]sulfonyl}quinoline is unique due to its combination of a quinoline core, sulfonyl group, and nitrophenyl-substituted piperazine. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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